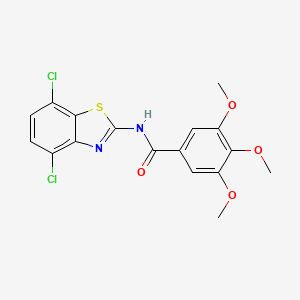

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a 4,7-dichloro-substituted benzothiazole ring.

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O4S/c1-23-11-6-8(7-12(24-2)14(11)25-3)16(22)21-17-20-13-9(18)4-5-10(19)15(13)26-17/h4-7H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXJSWCELSHLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,7-dichloro-2-carboxylic acid, under acidic conditions.

Coupling Reaction: The benzothiazole derivative is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, it can disrupt microbial cell membranes, resulting in antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Analogs

Key Observations :

- Melting Points: Derivatives with rigid aromatic substituents (e.g., 4a) exhibit higher melting points (222–224°C) due to enhanced crystallinity, whereas alkyl or flexible groups lower melting points . The dichloro-benzothiazole moiety in the target compound likely increases melting points compared to non-chlorinated analogs.

- IR/NMR Signatures : The C=O stretching frequencies in analogs range from 1638–1667 cm⁻¹, consistent with amide conjugation. NH protons in ¹H NMR appear downfield (δ 9.8–11.6 ppm) due to hydrogen bonding . The dichloro group in the target compound may deshield adjacent protons, altering NMR shifts.

Key Observations :

- The target compound is likely synthesized via coupling of 4,7-dichloro-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride, analogous to methods in .

- Hydrazide and oxazolone intermediates (e.g., in ) enable modular derivatization but require stringent reflux conditions (~6–8 hours).

Structural and Electronic Comparisons

- Benzothiazole vs. Benzamide Cores: The dichloro-benzothiazole group introduces strong electron-withdrawing effects, enhancing electrophilicity compared to non-halogenated benzamides (e.g., N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) .

- Substituent Impact on Bioactivity :

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is part of the benzothiazole family, which is known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound features a benzothiazole core with multiple methoxy substituents that enhance its solubility and biological interactions. The synthesis of this compound typically involves reactions between benzothiazole derivatives and substituted benzamides, requiring careful control of reaction conditions to achieve high yields and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cell Proliferation Inhibition : Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .

- Cytokine Modulation : These compounds also affect inflammatory cytokines like IL-6 and TNF-α in macrophage models, indicating potential anti-inflammatory properties alongside their anticancer effects .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Benzothiazole derivatives are known to inhibit key enzymes involved in cellular processes. For example, inhibition of DNA gyrase disrupts DNA replication pathways crucial for cancer cell survival.

- Signaling Pathway Interference : Some studies suggest that these compounds may interfere with signaling pathways such as AKT and ERK, which are vital for tumor cell growth and survival .

Table 1: Biological Activity Summary

| Activity Type | Cell Line Tested | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Anticancer | A431 | 1 - 4 | Inhibition of proliferation |

| Anticancer | A549 | 1 - 4 | Induction of apoptosis |

| Anti-inflammatory | RAW264.7 | Variable | Decreased IL-6 and TNF-α levels |

Research Highlights

- Synthesis and Evaluation : A study synthesized a series of benzothiazole derivatives including this compound and evaluated their effects on cancer cell lines using assays such as MTT for proliferation and ELISA for cytokine levels. Results indicated significant anticancer activity along with modulation of inflammatory markers .

- Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis in cancer cells while also inhibiting critical signaling pathways associated with tumor growth. This dual action positions them as promising candidates for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.